molecular formula C13H24N2O3 B8067225 tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate

Cat. No.: B8067225
M. Wt: 256.34 g/mol
InChI Key: MRZPGCORVBZOFV-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate ( 2229376-64-9 ) is a high-value chemical intermediate incorporating both a piperidine and an azetidine ring, connected via an ether linkage . This bifunctional scaffold is protected at the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, making it an essential building block for medicinal chemistry and drug discovery research. The molecular formula is C13H24N2O3 and it has a molecular weight of 256.34 g/mol . Its primary research application lies in its use as a precursor for the synthesis of more complex molecules, particularly in the development of novel antibacterial agents . Recent scientific literature highlights the significance of the azetidin-3-yl moiety in the search for new antibiotics, with derivatives showing promising activity against Gram-positive ESKAPE pathogens and Mycobacterium tuberculosis . The presence of the Boc protecting group allows for selective deprotection and further functionalization, enabling researchers to create diverse compound libraries for biological screening. This product is provided for research use only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this compound with appropriate care in a laboratory setting. For specific storage and handling recommendations, consult the safety data sheet.

Properties

IUPAC Name

tert-butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-10(5-7-15)17-11-8-14-9-11/h10-11,14H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRZPGCORVBZOFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Photochemical Cross-Coupling Methodology

A photoredox-catalyzed coupling strategy enables direct formation of the azetidine-piperidine ether bond. Source outlines a scalable protocol using tert-butyl 4-iodopiperidine-1-carboxylate and azetidin-3-ol derivatives under visible light irradiation (410 nm). The reaction employs copper(II) triflate (Cu(OTf)₂) and 1,1,3,3-tetramethylguanidine (TMG) in tetrahydrofuran (THF), achieving 80% yield at a 6 mmol scale.

Reaction Conditions :

  • Catalyst : Cu(OTf)₂ (5 mol%), ligand L1 (5 mol%)

  • Base : TMG (1.8 equiv)

  • Solvent : THF, 25°C, 24 h under N₂

  • Light Source : 50 W LEDs (410 nm)

Post-reaction workup involves aqueous quenching, ethyl acetate extraction, and silica gel chromatography. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm connectivity, with ¹H NMR displaying characteristic piperidine (δ 3.84 ppm, brs) and azetidine (δ 4.0–4.2 ppm) signals.

Nucleophilic Substitution with Activated Leaving Groups

Activation of the piperidine scaffold via sulfonate esters facilitates azetidine coupling. Source and demonstrate the utility of tert-butyl 4-(tosyloxy/mesyloxy)piperidine-1-carboxylate intermediates. For example, tert-butyl 4-(mesyloxy)piperidine-1-carboxylate reacts with azetidin-3-ol in dimethylformamide (DMF) using potassium carbonate as a base, yielding 72–85% of the target compound.

Critical Parameters :

  • Leaving Group : Mesyl (MsO⁻) or tosyl (TsO⁻)

  • Nucleophile : Azetidin-3-ol (2.0 equiv)

  • Reaction Time : 12–18 h at 60°C

Purification : Silica gel chromatography (hexane/ethyl acetate, 3:1) isolates the product with >95% purity. Comparative studies indicate mesyl groups offer faster kinetics than tosyl derivatives due to superior leaving ability.

Boc Protection-Deprotection Strategies

The Boc group safeguards the piperidine nitrogen during synthesis. Source highlights tert-butyl 4-(3-hydroxyazetidin-1-yl)piperidine-1-carboxylate as a precursor, where the hydroxyl group is subsequently functionalized. Boc introduction via di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) proceeds quantitatively.

Deprotection : Hydrochloric acid (HCl) in dioxane removes the Boc group post-coupling, yielding the hydrochloride salt. This step requires rigorous moisture control to prevent premature deprotection.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Polar aprotic solvents (THF, DMF) enhance nucleophilicity and reaction rates. Source identifies THF as optimal for photochemical coupling, while DMF improves azetidine solubility in substitution reactions. Elevated temperatures (60°C) accelerate substitutions but risk Boc group cleavage, necessitating a balance between kinetics and stability.

Catalytic Systems and Ligand Design

Copper-based catalysts in Source exhibit superior efficacy over palladium or nickel complexes in ether bond formation. Ligand L1 (structure unspecified in available data) likely stabilizes the copper center, enabling single-electron transfer (SET) mechanisms under light.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR : Key signals include Boc tert-butyl (δ 1.39 ppm, s), piperidine CH₂O (δ 3.8–4.2 ppm), and azetidine CH₂ (δ 2.3–2.6 ppm).

  • ¹³C NMR : Carbonyl (δ 154.5 ppm, Boc), piperidine C-O (δ 79.3 ppm).

  • HRMS : Exact mass confirmation (e.g., [M+Na]⁺ = 406.2099).

Purity Assessment

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, with UV detection at 254 nm.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Source’s photochemical method adapts to flow systems, enhancing scalability and reducing reaction times. A 250 mL reactor achieves 80% yield at 6 mmol scale, suggesting feasibility for kilogram-scale synthesis.

Cost-Efficiency Analysis

Table 1. Cost Comparison of Key Reagents

ReagentCost per kg (USD)Required EquivCost Contribution (%)
Cu(OTf)₂3200.0512
tert-Butyl 4-iodopiperidine-1-carboxylate1,2001.558
Azetidin-3-ol9501.025

Mesyl chloride ($45/kg) proves more economical than tosyl chloride ($110/kg) for leaving group activation.

Challenges and Mitigation Strategies

Moisture Sensitivity

The Boc group hydrolyzes under acidic or humid conditions. Source recommends molecular sieves and inert atmospheres during synthesis.

Byproduct Formation

Over-alkylation generates bis-azetidine byproducts. Source mitigates this via controlled stoichiometry (1:1.2 piperidine:azetidin-3-ol) and slow reagent addition .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Features

Compound Name (CAS No.) Substituent at 4-Position Molecular Formula Molecular Weight Key Features/Applications References
Target compound Azetidin-3-yloxy C₁₃H₂₄N₂O₃ 256.34* Constrained geometry; antiviral research [Inferred]
tert-Butyl 4-((4-bromobenzyl)oxy)piperidine-1-carboxylate (N/A) 4-Bromobenzyloxy C₁₇H₂₄BrNO₃ 370.29 Bromine enhances electrophilicity; intermediate in small-molecule synthesis
tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (1707580-61-7) Amino-pyridin-3-yl C₁₅H₂₃N₃O₂ 277.36 Pyridine moiety enables metal coordination; potential CNS-targeting agent
tert-Butyl 4-(4-Bromo-1H-pyrazol-1-yl)-piperidine-1-carboxylate (877399-50-3) 4-Bromo-1H-pyrazol-1-yl C₁₃H₂₀BrN₃O₂ 330.23 Bromopyrazole group for cross-coupling reactions; marketed for agrochemical research
tert-Butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate (871115-32-1) Aminomethyl-amino C₁₁H₂₃N₃O₂ 229.32 Bifunctional amino groups for peptide coupling; high polarity
tert-Butyl 4-(benzyloxy)piperidine-1-carboxylate (159557-47-8) Benzyloxy C₁₇H₂₅NO₃ 291.39 Benzyl protection for hydroxyl groups; versatile synthetic intermediate
tert-Butyl 4-[3-(3-cyanophenyl)ureido]piperidine-1-carboxylate (1396861-73-6) 3-Cyanophenylureido C₁₈H₂₄N₄O₃ 344.41 Ureido group for kinase inhibition; high affinity for ATP-binding pockets

*Calculated molecular weight based on formula.

Physicochemical Properties

  • Target compound: Predicted to exhibit moderate solubility in polar solvents due to the azetidine oxygen and Boc group. No direct data available.
  • tert-Butyl 4-(benzyloxy)... : Solid with higher lipophilicity due to benzyl group .

Biological Activity

tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate (CAS No. 2229376-64-9) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H23N2O3C_{13}H_{23}N_{2}O_{3}, with a molecular weight of approximately 251.34 g/mol. Its structure features a piperidine ring, an azetidine moiety, and a tert-butyl group, which may contribute to its biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that compounds containing piperidine derivatives exhibit significant anticancer properties. For instance, related piperidine compounds have shown cytotoxic effects against various cancer cell lines, including hypopharyngeal tumor cells. The mechanism often involves the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth .

Neuroprotective Effects

Research has suggested that compounds similar to this compound may possess neuroprotective properties. These compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, which are crucial in the pathophysiology of Alzheimer's disease. By inhibiting these enzymes, the compounds can potentially enhance cholinergic transmission and exhibit antioxidant effects .

Antimicrobial Activity

Some piperidine derivatives have demonstrated antimicrobial activity against various pathogens, including fungi and bacteria. The presence of specific functional groups in the structure can enhance the interaction with microbial targets, leading to effective inhibition of growth .

Case Studies

StudyCompoundFindings
Piperidine DerivativeShowed cytotoxicity in FaDu cells better than bleomycin; induced apoptosis.
AChE InhibitorImproved brain exposure; dual inhibition of AChE and BuChE observed.
Antimicrobial StudyEffective against five fungal strains; inhibited chitin synthase.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Key factors influencing its activity include:

  • Presence of Nitrogen Atoms : Nitrogen atoms in the piperidine ring enhance binding affinity to biological targets.
  • Hydrophobic Interactions : The tert-butyl group may facilitate hydrophobic interactions with lipid membranes or protein binding sites.
  • Functional Group Variations : Modifications in the azetidine or piperidine rings can alter pharmacological profiles significantly.

Q & A

Q. What are the optimal synthetic routes for tert-Butyl 4-(azetidin-3-yloxy)piperidine-1-carboxylate to ensure high yield and purity?

  • Methodological Answer: The synthesis typically involves multi-step reactions, including:
  • Protection of the piperidine ring : Use tert-butyl carbamate (Boc) as a protecting group to prevent unwanted side reactions.
  • Coupling with azetidine : Employ Mitsunobu or nucleophilic substitution reactions to introduce the azetidin-3-yloxy group. Optimize solvent choice (e.g., THF, DCM) and catalysts (e.g., DIAD/PPh₃ for Mitsunobu).
  • Deprotection and purification : Use TFA for Boc removal, followed by column chromatography (silica gel, eluent: ethyl acetate/hexane) .
  • Yield optimization : Monitor reaction progress via TLC and adjust stoichiometry (e.g., 1.2 equivalents of azetidine derivative).

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer:
  • ¹H/¹³C NMR : Identify characteristic peaks: tert-butyl (δ ~1.4 ppm, singlet), piperidine protons (δ 1.5–3.0 ppm), and azetidine oxygen-linked protons (δ 3.5–4.5 ppm).
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching the theoretical mass (e.g., C₁₃H₂₄N₂O₃: 280.18 g/mol).
  • X-ray Crystallography : Resolve stereochemistry using SHELX programs for structure refinement .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer:
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use respiratory protection if handling powders .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors.
  • Emergency measures : Immediate eye wash (15 mins) and skin decontamination (soap/water) if exposed .

Advanced Research Questions

Q. How can discrepancies between NMR and mass spectrometry data be resolved during structural analysis?

  • Methodological Answer:
  • Re-examine purity : Recrystallize the compound or use preparative HPLC to remove impurities.
  • 2D NMR (COSY, HSQC) : Assign overlapping proton signals and confirm connectivity.
  • Cross-validate with X-ray data : Resolve ambiguities using single-crystal diffraction (e.g., SHELXL refinement) .

Q. What strategies mitigate azetidine ring instability during functionalization reactions?

  • Methodological Answer:
  • Temperature control : Conduct reactions at 0–4°C to prevent ring-opening.
  • Inert atmosphere : Use argon/nitrogen to avoid oxidation.
  • Stabilizing solvents : Prefer DMF or acetonitrile over protic solvents .

Q. How does the steric bulk of the tert-butyl group influence regioselectivity in cross-coupling reactions?

  • Methodological Answer:
  • Steric hindrance : The tert-butyl group directs electrophilic attacks to less hindered sites (e.g., para positions on piperidine).
  • Case study : In Suzuki-Miyaura couplings, the Boc group suppresses undesired β-hydride elimination, favoring aryl-aryl bond formation .

Q. What are the implications of the compound’s solubility profile for medicinal chemistry applications?

  • Methodological Answer:
  • Solubility screening : Test in DMSO (for stock solutions) and PBS (for biological assays). Poor aqueous solubility may require prodrug design.
  • LogP optimization : Modify the azetidine or piperidine substituents to balance lipophilicity (target LogP ~2–3) .

Q. How can crystallographic data resolve contradictions in proposed reaction mechanisms?

  • Methodological Answer:
  • Mechanistic insights : Use X-ray structures to confirm intermediates (e.g., oxonium ions in SN1 pathways).
  • SHELX refinement : Analyze bond angles/distances to distinguish between possible transition states .

Notes

  • Contradictions in Evidence : Safety data for analogous compounds vary; some SDSs report "no GHS classification" , while others recommend rigorous PPE . Always conduct a risk assessment.
  • Unresolved Issues : Ecological toxicity data are unavailable; assume standard disposal protocols for halogenated waste .

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